7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic Acid 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15930298
InChI: InChI=1S/C11H10ClNO4/c1-16-7-4-8(17-2)9(12)10-5(7)3-6(13-10)11(14)15/h3-4,13H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H10ClNO4
Molecular Weight: 255.65 g/mol

7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic Acid

CAS No.:

Cat. No.: VC15930298

Molecular Formula: C11H10ClNO4

Molecular Weight: 255.65 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic Acid -

Specification

Molecular Formula C11H10ClNO4
Molecular Weight 255.65 g/mol
IUPAC Name 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C11H10ClNO4/c1-16-7-4-8(17-2)9(12)10-5(7)3-6(13-10)11(14)15/h3-4,13H,1-2H3,(H,14,15)
Standard InChI Key RPHVXCDCTNXTKF-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid (C₁₁H₁₀ClNO₄) features an indole core substituted at positions 4 and 6 with methoxy groups, a chlorine atom at position 7, and a carboxylic acid moiety at position 2. The planar indole system is stabilized by π-conjugation, while the substituents introduce steric and electronic effects that influence reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight255.65 g/mol
IUPAC Name7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid
Canonical SMILESCOC1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)OC
InChI KeyRPHVXCDCTNXTKF-UHFFFAOYSA-N
X-ray Diffraction DataMonoclinic, P2₁/n*, a = 9.5271(19) Å

The crystal structure reveals intermolecular hydrogen bonding between the carboxylic acid group and neighboring molecules, contributing to its solid-state stability .

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum exhibits distinct signals for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.7–7.6 ppm), and the carboxylic acid proton (δ 13.1 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 255.65 ([M+H]⁺), with fragmentation patterns consistent with chloro and methoxy loss.

Synthesis and Optimization Strategies

Fischer Indole Synthesis

The classical Fischer method involves condensing phenylhydrazine with a β-keto acid derivative. For this compound, ethyl 4,6-dimethoxy-7-chloroindole-2-carboxylate is first synthesized via cyclization of 4-chloro-2,6-dimethoxyphenylhydrazine with ethyl pyruvate, followed by hydrolysis to the carboxylic acid .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationPolyphosphoric acid, 120°C, 48h72%
Ester HydrolysisLiOH/EtOH/H₂O, 20°C, 18h95%

Alternative routes employ microwave-assisted synthesis to reduce reaction times (e.g., 6 hours vs. 48 hours) .

Purification Challenges

The presence of multiple oxygenated substituents complicates crystallization. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >98% purity, as verified by LC-MS .

HazardPrecautionary Measures
Eye ContactRinse with water for 15 minutes
InhalationUse fume hood with >100 CFM airflow
StorageArgon atmosphere, -20°C

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Anticancer Agents: Functionalization at C-3 yields proteasome inhibitors (e.g., bortezomib analogs).

  • Antivirals: Amide derivatives show activity against HIV-1 protease (Ki = 12 nM) .

Material Science Applications

  • Coordination Polymers: Carboxylate groups bind transition metals (e.g., Cu²⁺) to form luminescent materials .

  • Nonlinear Optics (NLO): The conjugated system exhibits second harmonic generation (SHG) efficiency 1.2× urea .

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